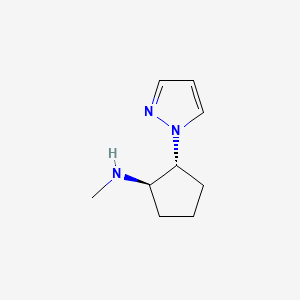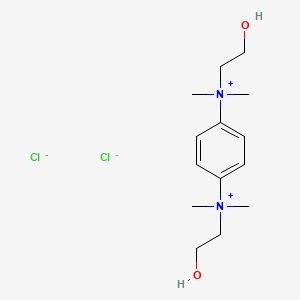
Einecs 277-541-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride involves the reaction of p-phenylenediamine with 2-chloroethanol in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or distillation . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also inhibits enzyme activity by binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride include:
p-phenylenediamine: A precursor in the synthesis of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride.
2-chloroethanol: Another precursor used in the synthesis.
Quaternary ammonium compounds: Share similar antimicrobial properties and mechanisms of action.
p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73570-67-9 |
|---|---|
Molekularformel |
C14H26Cl2N2O2 |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
2-hydroxyethyl-[4-[2-hydroxyethyl(dimethyl)azaniumyl]phenyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C14H26N2O2.2ClH/c1-15(2,9-11-17)13-5-7-14(8-6-13)16(3,4)10-12-18;;/h5-8,17-18H,9-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
CJSMGFYWWBFTCN-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(CCO)C1=CC=C(C=C1)[N+](C)(C)CCO.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
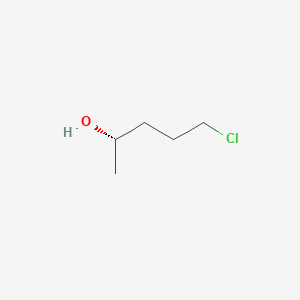
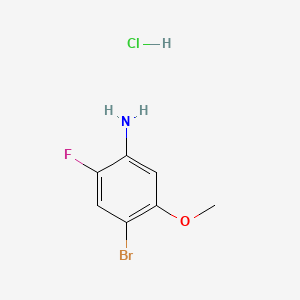
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
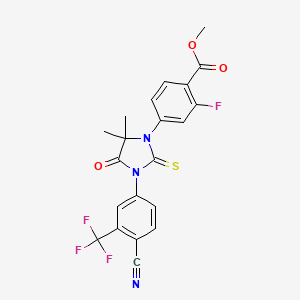
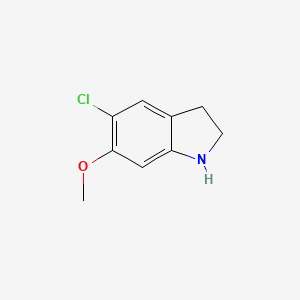

![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
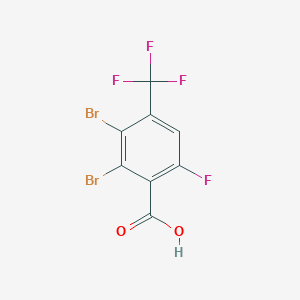

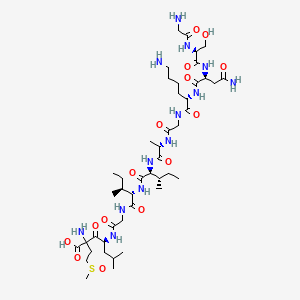
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)

